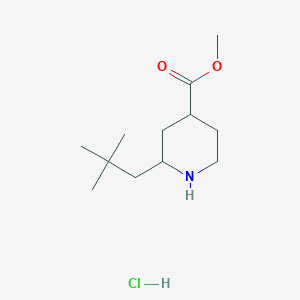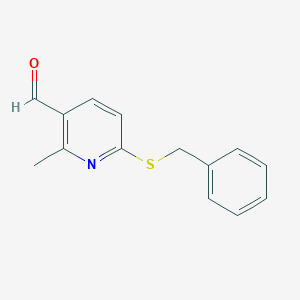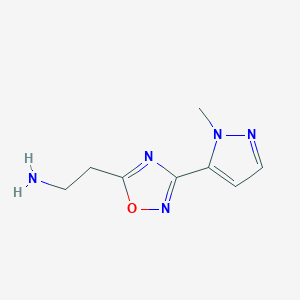
1-(1-Benzylpyrrolidin-3-yl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-ベンジルピロリジン-3-イル)プロパン-1-オールは、分子式C14H21NOを持つ有機化合物です。これは、5員環の窒素含有複素環であるピロリジン誘導体であり、窒素原子にベンジル基が結合しています。
準備方法
合成経路と反応条件
1-(1-ベンジルピロリジン-3-イル)プロパン-1-オールの合成は、通常、ベンジルアミンと適切なピロリジン誘導体との反応を伴います。一般的な方法の1つは、3-ピロリジノンとベンジルアミンを還元的アミノ化し、続いて得られたイミンを還元して目的の生成物を得る方法です。反応条件には、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤の使用が含まれることがよくあります。
工業的生産方法
1-(1-ベンジルピロリジン-3-イル)プロパン-1-オールの工業生産は、同様の合成経路を大規模で行う場合もあります。このプロセスは、収率と純度を最適化するために、温度、圧力、溶媒選択などの反応パラメーターを注意深く制御します。触媒や連続フロー反応器が使用されて、効率とスケーラビリティが向上する場合があります。
化学反応の分析
反応の種類
1-(1-ベンジルピロリジン-3-イル)プロパン-1-オールは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: ヒドロキシル基を酸化してケトンまたはアルデヒドを形成することができます。
還元: 使用する還元剤に応じて、さまざまな誘導体に変換することができます。
置換: ベンジル基またはヒドロキシル基を他の官能基に置換することができます。
一般的な試薬と条件
酸化: 過マンガン酸カリウムや三酸化クロムなどの試薬を酸性または塩基性条件で使用できます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムは一般的な還元剤です。
置換: 塩化チオニルや三臭化リンなどのハロゲン化剤を置換反応に使用できます。
形成される主な生成物
酸化: ベンジルピロリジノン誘導体の形成。
還元: さまざまな還元ピロリジン誘導体の形成。
置換: ハロゲン化または他の置換ピロリジン誘導体の形成。
科学研究での応用
1-(1-ベンジルピロリジン-3-イル)プロパン-1-オールは、いくつかの科学研究で応用されています。
化学: より複雑な有機分子の合成における中間体として使用されます。
生物学: 酵素阻害や受容体結合など、生物系への潜在的な影響について研究されています。
医学: 鎮痛作用や抗炎症作用など、潜在的な治療特性について調査されています。
産業: 新素材や化学プロセスの開発で利用されています。
科学的研究の応用
1-(1-Benzylpyrrolidin-3-yl)propan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
1-(1-ベンジルピロリジン-3-イル)プロパン-1-オールの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。ベンジル基は特定の標的への結合親和性を高める可能性があり、ピロリジン環は化合物の全体的な活性を調節することができます。正確な経路と標的は、特定の用途と使用状況によって異なります。
類似化合物の比較
類似化合物
3-(ピロリジン-1-イル)プロパン-1-オール: 置換パターンが異なる類似化合物です。
1-(1,3-ベンゾジオキソール-5-イル)-2-(1-ピロリジニル)-1-プロパノン: 異なる構造的特徴を持つ別の誘導体です。
独自性
1-(1-ベンジルピロリジン-3-イル)プロパン-1-オールは、ピロリジン環にベンジル基とヒドロキシル基の両方が存在することが特徴です。この官能基の組み合わせにより、他の類似化合物とは異なる特定の化学的および生物学的特性が与えられます。
類似化合物との比較
Similar Compounds
3-(Pyrrolidin-1-yl)propan-1-ol: A similar compound with a different substitution pattern.
1-(1,3-Benzodioxol-5-yl)-2-(1-pyrrolidinyl)-1-propanone: Another derivative with distinct structural features.
Uniqueness
1-(1-Benzylpyrrolidin-3-yl)propan-1-ol is unique due to the presence of both a benzyl group and a hydroxyl group on the pyrrolidine ring. This combination of functional groups imparts specific chemical and biological properties that distinguish it from other similar compounds.
特性
分子式 |
C14H21NO |
|---|---|
分子量 |
219.32 g/mol |
IUPAC名 |
1-(1-benzylpyrrolidin-3-yl)propan-1-ol |
InChI |
InChI=1S/C14H21NO/c1-2-14(16)13-8-9-15(11-13)10-12-6-4-3-5-7-12/h3-7,13-14,16H,2,8-11H2,1H3 |
InChIキー |
DKLFYBHLOMQSII-UHFFFAOYSA-N |
正規SMILES |
CCC(C1CCN(C1)CC2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Difluoromethoxy)-4-fluorobenzo[d]oxazole](/img/structure/B11790225.png)





![3,3-Dimethyl-1-(piperazine-1-carbonyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B11790257.png)
![1-([1,1'-Biphenyl]-4-yl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11790263.png)

![1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-3-carboxylic acid](/img/structure/B11790276.png)
![4,6-Dibromo-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11790284.png)


![3-(Piperidin-3-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11790319.png)
